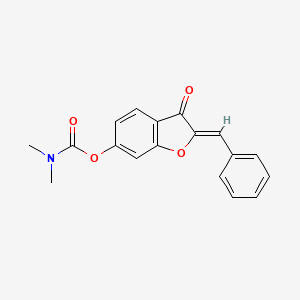

(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

Description

This compound belongs to the aurone family, characterized by a benzofuran core with a benzylidene group at position 2, a ketone at position 3, and a dimethylcarbamate substituent at position 4. Its (Z)-stereochemistry is critical for molecular conformation and biological interactions.

Properties

IUPAC Name |

[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-19(2)18(21)22-13-8-9-14-15(11-13)23-16(17(14)20)10-12-6-4-3-5-7-12/h3-11H,1-2H3/b16-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIURUYXYLOYHFA-YBEGLDIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801324764 | |

| Record name | [(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49647405 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

844462-80-2 | |

| Record name | [(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate typically involves a multi-step process. One common method includes the condensation of 2-hydroxybenzaldehyde with benzylideneacetone to form the benzofuran ring system. This intermediate is then subjected to a reaction with dimethylcarbamoyl chloride in the presence of a base such as triethylamine to introduce the dimethylcarbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols replace the dimethylcarbamate moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized benzofuran derivatives.

Reduction: Reduced benzofuran derivatives.

Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Medicinal Chemistry

Research indicates that (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate may possess various biological activities, including:

- Antimicrobial Activity : Studies have shown its potential effectiveness against various bacterial strains.

- Antifungal Properties : The compound has been evaluated for its ability to inhibit fungal growth.

- Anticancer Activity : Preliminary research suggests that it may induce apoptosis in cancer cells through interaction with specific molecular targets.

Biological Mechanism of Action

The mechanism of action involves interaction with enzymes or receptors, potentially leading to:

- Enzyme Inhibition : The dimethylcarbamate group may inhibit specific enzymes, modulating biochemical pathways.

- DNA Intercalation : The benzofuran structure can intercalate with DNA or proteins, affecting their function and potentially leading to therapeutic effects.

Industrial Applications

In addition to its medicinal properties, this compound can be utilized in:

- Specialty Chemicals Production : Its unique structure allows it to serve as a building block for more complex molecules.

- Agrochemicals : The compound's biological activity makes it suitable for developing agricultural products aimed at pest control.

Mechanism of Action

The mechanism of action of (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The benzofuran ring system can intercalate with DNA or proteins, affecting their function. The dimethylcarbamate group may inhibit specific enzymes, leading to the modulation of biochemical pathways.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents on the benzylidene ring, carbamate groups, or heterocyclic additions. These variations influence physical properties, synthetic pathways, and biological activity.

Table 1: Substituent Comparison of Selected Analogs

Physical and Spectral Properties

- Melting Points :

- Solubility :

- Dimethylcarbamate (target) likely offers better aqueous solubility than diethylcarbamate (7a, 7h) or acetate (A3) due to smaller alkyl groups .

Biological Activity

(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a complex organic compound belonging to the class of benzofuran derivatives. Its unique structural features, including a benzylidene group and a dihydrobenzofuran ring, contribute to its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer, antibacterial, and cytotoxic properties, supported by various research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

- Benzylidene group : Enhances reactivity and potential interactions with biological targets.

- Dihydrobenzofuran core : Provides stability and influences pharmacological properties.

- Dimethylcarbamate moiety : May contribute to its solubility and biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Anticancer Activity :

- Studies have shown that compounds with similar structures to (Z)-2-benzylidene derivatives can induce apoptosis in cancer cells. For example, compounds from the benzofuran series have demonstrated significant cytotoxicity against various cancer cell lines such as K562 (leukemia) and HeLa (cervical carcinoma) cells .

- In vitro assays revealed that certain benzofuran derivatives activated caspases, indicating a mechanism of action involving apoptosis .

-

Antibacterial Activity :

- Recent studies have highlighted the antibacterial potential of benzofuran derivatives against multidrug-resistant bacteria. For instance, derivatives similar to (Z)-2-benzylidene have shown effective inhibition against Staphylococcus aureus (MRSA) and Acinetobacter baumannii .

- The minimum inhibitory concentration (MIC) values for effective compounds were found to be as low as 2 µg/mL against resistant strains .

- Cytotoxicity Studies :

Table 1: Summary of Biological Activities

| Activity Type | Test Organisms/Cell Lines | Key Findings |

|---|---|---|

| Anticancer | K562, HeLa | Induction of apoptosis via caspase activation |

| Antibacterial | Staphylococcus aureus MRSA | MIC as low as 2 µg/mL for effective compounds |

| Cytotoxicity | Various cancer cell lines | Significant reduction in cell viability at 100 μM |

Detailed Research Insights

- Mechanism of Action : The anticancer activity of (Z)-2-benzylidene derivatives appears to involve DNA intercalation and subsequent apoptosis induction through caspase activation. This was evidenced by experiments showing increased caspase 3/7 activity in treated cells compared to controls .

- Structure-Activity Relationship (SAR) : Research has identified that modifications in the benzofuran structure significantly influence biological activity. For example, the introduction of halogen or nitro groups at specific positions on the aromatic ring has been correlated with enhanced antibacterial properties .

- Toxicity Profile : In preliminary toxicity assessments using cultured human embryonic kidney cells, several compounds exhibited minimal toxicity, suggesting a favorable safety profile for further development as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.